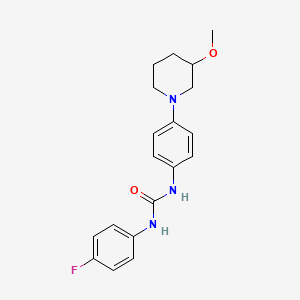![molecular formula C17H17N7O4 B2418842 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 306732-93-4](/img/no-structure.png)
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H17N7O4 and its molecular weight is 383.368. The purity is usually 95%.
BenchChem offers high-quality 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Thietanyl Protection in Synthesis : A study by Khaliullin and Shabalina (2020) explores the use of thietanyl protecting groups in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This method addresses challenges in synthesis and provides a new route for creating such compounds, potentially including the 7-[(2E)-but-2-en-1-yl] variant (Khaliullin & Shabalina, 2020).
Structural Analysis : Studies have focused on understanding the structural characteristics of similar purine derivatives. For example, a crystallographic and computational study by Mabied et al. (2014) provides insights into the structure of substituted purine derivatives, which is crucial for understanding the behavior and potential applications of 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione (Mabied et al., 2014).
Potential Biological Activities
DPP-IV Inhibition : A 2015 study by Mo et al. investigated 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant for diabetes treatment. This research suggests potential applications of similar compounds in therapeutic areas (Mo et al., 2015).
Psychotropic Activity Potential : A study by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione revealed their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, suggesting potential psychotropic applications. This could imply similar potentials for 7-[(2E)-but-2-en-1-yl]-related compounds (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity : Research by Chłoń-Rzepa et al. (2004) on similar purine-2,6-diones suggested cardiovascular activity, including antiarrhythmic and hypotensive properties. This could be relevant for exploring the cardiovascular effects of 7-[(2E)-but-2-en-1-yl]-related compounds (Chłoń-Rzepa et al., 2004).
Eigenschaften
CAS-Nummer |
306732-93-4 |
|---|---|
Molekularformel |
C17H17N7O4 |
Molekulargewicht |
383.368 |
IUPAC-Name |
7-[(E)-but-2-enyl]-3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C17H17N7O4/c1-3-4-8-23-13-14(22(2)17(26)20-15(13)25)19-16(23)21-18-10-11-6-5-7-12(9-11)24(27)28/h3-7,9-10H,8H2,1-2H3,(H,19,21)(H,20,25,26)/b4-3+,18-10+ |
InChI-Schlüssel |
XYMOZUFEEPTGRZ-DGDUMEAGSA-N |
SMILES |
CC=CCN1C2=C(N=C1NN=CC3=CC(=CC=C3)[N+](=O)[O-])N(C(=O)NC2=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2418760.png)
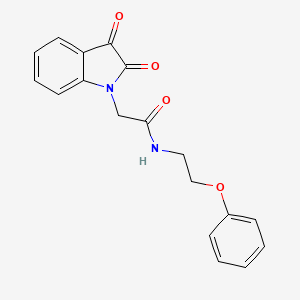
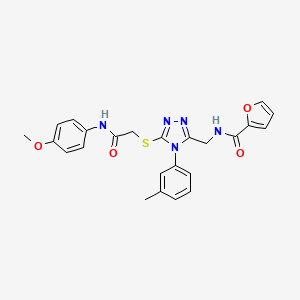
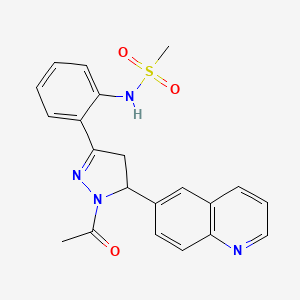
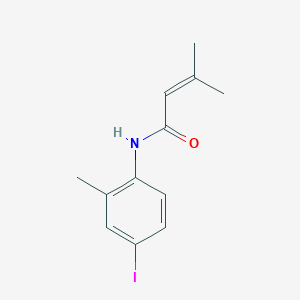

![2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2418772.png)

![6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2418774.png)
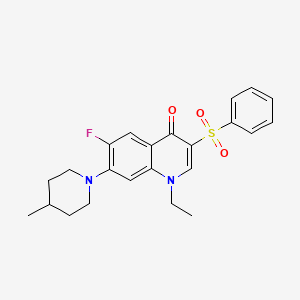
![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline](/img/structure/B2418776.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2418779.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2418780.png)
